molecular formula C12H6BrFN2O B1400664 5-Bromo-3-(4-fluorophenoxy)picolinonitrile CAS No. 953045-21-1

5-Bromo-3-(4-fluorophenoxy)picolinonitrile

Cat. No. B1400664
Key on ui cas rn: 953045-21-1
M. Wt: 293.09 g/mol
InChI Key: JYGJDNYONVDRIQ-UHFFFAOYSA-N
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Patent
US08853409B2

Procedure details

A flask was charged with 4-fluorophenol (44 g, 365 mmol) and DMF (500 mL). The reaction was cooled to 0° C. Sodium hydride (16.6 g, 414 mmol) was added and stirred for 10 minutes. 5-Bromo3-nitropicolinonitrile (90 g, 395 mmol) was added and the mixture stirred at ambient temperature for 30 minutes. The reaction was poured into a flask containing water (5000 mL) and stirred for 10 minutes. The pH was adjusted to 10 to give 5-Bromo-3-(4-fluorophenoxy)picolinonitrile (121 g, 413 mmol, 105% yield) as a solid.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
5000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CN(C=O)C.[H-].[Na+].[Br:16][C:17]1[CH:18]=[C:19]([N+]([O-])=O)[C:20]([C:23]#[N:24])=[N:21][CH:22]=1>O>[Br:16][C:17]1[CH:18]=[C:19]([O:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[C:20]([C:23]#[N:24])=[N:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Step Four
Name
Quantity
5000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction was poured into a flask
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C#N)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 413 mmol
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 105%
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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